molecular formula C24H28ClFN2O2S B373823 1-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(1,3-dioxan-2-yl)ethyl]piperazine

1-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(1,3-dioxan-2-yl)ethyl]piperazine

Cat. No.: B373823
M. Wt: 463g/mol
InChI Key: JWYXCBVKLJBFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(1,3-dioxan-2-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C24H28ClFN2O2S and its molecular weight is 463g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H28ClFN2O2S

Molecular Weight

463g/mol

IUPAC Name

1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-[2-(1,3-dioxan-2-yl)ethyl]piperazine

InChI

InChI=1S/C24H28ClFN2O2S/c25-18-2-5-22-17(14-18)15-21(20-4-3-19(26)16-23(20)31-22)28-10-8-27(9-11-28)7-6-24-29-12-1-13-30-24/h2-5,14,16,21,24H,1,6-13,15H2

InChI Key

JWYXCBVKLJBFFZ-UHFFFAOYSA-N

SMILES

C1COC(OC1)CCN2CCN(CC2)C3CC4=C(C=CC(=C4)Cl)SC5=C3C=CC(=C5)F

Canonical SMILES

C1COC(OC1)CCN2CCN(CC2)C3CC4=C(C=CC(=C4)Cl)SC5=C3C=CC(=C5)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-7-fluoro-10-piperazino-10,11-dihydro-dibenzo(b,f)thiepin (10.0 g), toluene (60 ml), triethylamine (10 g) and 2-(2-chloroethyl)-1,3-dioxane (15.3 g) is refluxed under stirring for 23 hours. On cooling, the precipitate is filtered off and washed with benzene. The combined filtrates are then washed with water, dried over anhydrous potassium carbonate, filtered with a small amount of active carbon, and evaporated under reduced pressure to dryness. The residue (19.0 g) crystallizes rapidly while standing. Another crystallization from a mixture of benzene (50 ml) and petroleum ether (50 ml) yields 8.5 g (65%) of the desired base, melting at 150.5°-152° C. Repeating the crystallization from the same solvent system does not increase the m.p. any more; the product is analytically pure, and its elemental analysis corresponds to the composition C24H28ClFN2O2S. Neutralization of the base, with maleic acid in a mixture of equal amounts of benzene, acetone and ethanol, provides the neutral maleate C28H32ClFN2O6S, which crystallizes from ethanol and melts in the pure state at 184°-185° C. This salt is only very slightly soluble in water. Neutralization of base with methanesulfonic acid in ethanol gives the monomethanesulfonate C25H32ClFN2O5S2, which crystallizes from ethanol and melts at 201°-203° C. This salt is excellently water-soluble.
Name
2-chloro-7-fluoro-10-piperazino-10,11-dihydro-dibenzo(b,f)thiepin
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Yield
65%

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